(2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone
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Overview
Description
(2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone is a compound that features both an amino-chlorophenyl group and a thiophene ring. This combination of functional groups makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science. The presence of the thiophene ring, in particular, is notable due to its widespread use in the development of pharmaceuticals and organic electronic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone typically involves the condensation of 2-amino-5-chlorobenzoyl chloride with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol .
Scientific Research Applications
(2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Mechanism of Action
The mechanism of action of (2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and carbonyl groups. These interactions can lead to changes in the activity of these targets, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone: This compound is similar in structure but features a chlorophenyl group instead of a thiophene ring.
(2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone: Another similar compound that includes an ethyl-substituted thiophene ring.
Uniqueness
The uniqueness of (2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone lies in its combination of an amino-chlorophenyl group and a thiophene ring. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H8ClNOS |
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Molecular Weight |
237.71 g/mol |
IUPAC Name |
(2-amino-5-chlorophenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H8ClNOS/c12-7-3-4-9(13)8(6-7)11(14)10-2-1-5-15-10/h1-6H,13H2 |
InChI Key |
PYOYAYUOWCTPNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
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